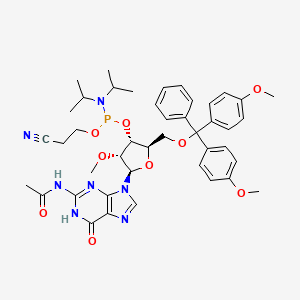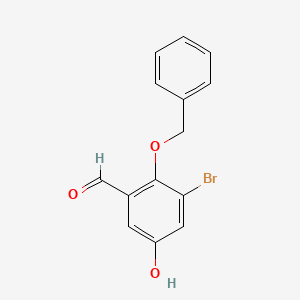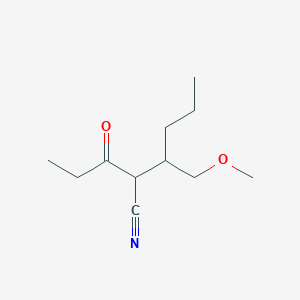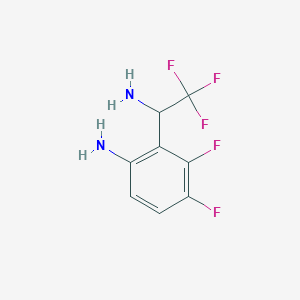
N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical reagent primarily used in molecular biotechnology and synthetic biology. This compound is particularly significant in the automated synthesis of modified oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps. The process typically begins with the protection of the guanosine molecule’s hydroxyl groups using dimethoxytrityl (DMT) groups. This is followed by the methylation of the 2’-hydroxyl group and the acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents like iodine.
Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Coupling: The phosphoramidite group reacts with nucleophiles to form phosphite triesters, which are then oxidized to phosphodiesters.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Substitution: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole as an activator in acetonitrile.
Major Products
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are essential for various research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Plays a crucial role in the development of nucleic acid-based therapeutics, including those targeting genetic disorders and cancers.
Industry: Utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques
Wirkmechanismus
The primary mechanism of action of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the oligonucleotide chain by one nucleotide. The DMT group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl group until it is removed under acidic conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-deoxy-2’-fluorocytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Uniqueness
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific modifications, which enhance the stability and binding affinity of the resulting oligonucleotides. The 2’-O-methyl modification provides resistance to nuclease degradation, while the N-acetyl and DMT groups offer selective protection during synthesis. These features make it particularly valuable for applications requiring high stability and specificity.
Eigenschaften
Molekularformel |
C43H52N7O9P |
|---|---|
Molekulargewicht |
841.9 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52)/t35-,37-,38-,41-,60?/m1/s1 |
InChI-Schlüssel |
FBABQKPBRXEHBT-USUFPPIWSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)






![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)


![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)

![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
